Home > Products > Screening Compounds P145425 > Interleukin (IL)-6 Receptor
Interleukin (IL)-6 Receptor -

Interleukin (IL)-6 Receptor

Catalog Number: EVT-243105
CAS Number:
Molecular Formula: C51H85N13O21
Molecular Weight: 1216.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Interleukin (IL)-6 Receptor is a peptide, derived from interleukin-6 receptor.
Source and Classification

Interleukin-6 receptor is encoded by the IL6R gene located on chromosome 1. It exists in two forms: a membrane-bound form and a soluble form. The membrane-bound interleukin-6 receptor interacts directly with interleukin-6 to initiate signaling pathways, while the soluble form can modulate responses by binding interleukin-6 and subsequently activating cells that do not express the membrane receptor . This receptor's classification as a type I cytokine receptor places it among other important receptors that mediate immune signaling, such as those for interleukin-11 and leukemia inhibitory factor .

Synthesis Analysis

Methods and Technical Details

The synthesis of interleukin-6 receptor involves several molecular biology techniques. The IL6R gene can be cloned into expression vectors for protein production in various systems, including bacterial and mammalian cells. Techniques such as polymerase chain reaction (PCR) are used to amplify the gene, followed by restriction enzyme digestion to facilitate cloning into suitable vectors.

Once expressed, purification of the interleukin-6 receptor can be achieved through affinity chromatography, utilizing tags or specific binding partners to isolate the protein from cell lysates. Advanced techniques like mass spectrometry may be employed to confirm the identity and purity of the synthesized protein .

Molecular Structure Analysis

Structure and Data

The interleukin-6 receptor is a heterodimeric complex composed of two main components: the interleukin-6 receptor subunit (interleukin-6R) and glycoprotein 130 (gp130), which serves as the signal transducer. The structure of interleukin-6 receptor features a large extracellular domain that binds interleukin-6, facilitating its interaction with gp130.

The molecular structure of interleukin-6 consists of four alpha helices arranged in an up-up-down-down topology, characteristic of many cytokines. This structural arrangement is essential for its biological function, allowing it to engage with both its ligand (interleukin-6) and its signaling partner (gp130) effectively .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving interleukin-6 receptor occurs when interleukin-6 binds to its membrane-bound receptor. This binding triggers conformational changes that lead to the dimerization of gp130 molecules, activating intracellular signaling cascades through Janus kinases (JAKs). These kinases phosphorylate specific tyrosine residues on gp130, initiating downstream signaling pathways such as the signal transducer and activator of transcription (STAT) pathway.

In addition to classical signaling via membrane-bound receptors, alternative splicing produces soluble forms of interleukin-6 receptor that can bind interleukin-6 in circulation. This interaction allows for trans-signaling mechanisms where cells lacking membrane receptors can still respond to interleukin-6 .

Mechanism of Action

Process and Data

The mechanism of action for interleukin-6 involves multiple pathways:

  1. Classical Signaling: Interleukin-6 binds to membrane-bound interleukin-6 receptor, forming a complex with gp130 that activates JAK kinases.
  2. Trans-Signaling: Soluble interleukin-6 receptors bind to interleukin-6, forming complexes that activate gp130 on target cells lacking the membrane receptor.
  3. Trans-Presentation: Dendritic cells present interleukin-6 bound to their membrane receptors to T cells expressing gp130, promoting inflammatory responses.

These pathways illustrate how interleukin-6 can exert diverse effects across different cell types, influencing immune responses and inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Interleukin-6 receptor exhibits several notable physical properties:

  • Molecular Weight: Approximately 80 kDa for the full-length protein.
  • Isoforms: Multiple isoforms exist due to alternative splicing.
  • Solubility: The soluble form is found in serum at varying concentrations depending on physiological conditions.

Chemically, it is characterized by glycosylation sites that influence its stability and activity. The presence of disulfide bonds contributes to its structural integrity .

Applications

Scientific Uses

Interleukin-6 receptor has significant applications in biomedical research and clinical settings:

  1. Disease Biomarker: Elevated levels of soluble interleukin-6 receptor are associated with various inflammatory diseases, making it a potential biomarker for conditions like rheumatoid arthritis and COVID-19.
  2. Therapeutic Target: Monoclonal antibodies targeting interleukin-6 or its receptor (e.g., Tocilizumab) are used in treating autoimmune diseases by blocking excessive inflammatory responses.
  3. Research Tool: Understanding its signaling pathways aids in developing therapies for cancers where interleukin-6 plays a role in tumor progression.
Introduction to IL-6R in Cytokine Biology

Historical Discovery and Evolution of IL-6R Research

The molecular characterization of IL-6R unfolded through a fascinating convergence of independent research trajectories investigating diverse biological activities:

  • Multifactorial discovery (1970s-1986): IL-6 was initially identified as "B-cell stimulatory factor-2" (BSF-2) by Kishimoto's group, recognizing its capacity to drive B-cell differentiation into antibody-producing plasma cells. Concurrently, separate investigations identified molecules termed "interferon-β2" (IFN-β2), a "26-kDa protein" in fibroblasts, "hepatocyte-stimulating factor" (HSF), and "hybridoma/plasmacytoma growth factor" (HPGF), all later proven identical to BSF-2 through cDNA cloning in 1986 [1] [6]. This unification under the designation "Interleukin-6" (IL-6) occurred in 1988.

  • Receptor identification (1988-1990): The human IL-6Rα subunit (gp80, CD126) was cloned in 1988, revealing a structure characteristic of type I cytokine receptors: an extracellular region with immunoglobulin-like (Ig-like) and cytokine-binding homology regions (CHR), a single transmembrane domain, and a short cytoplasmic tail lacking intrinsic signaling motifs. The critical breakthrough came in 1990 with the discovery of glycoprotein 130 (gp130, CD130) as the essential signal-transducing subunit. IL-6 signaling requires initial IL-6 binding to IL-6Rα, followed by association of this complex with gp130, inducing gp130 homodimerization and subsequent intracellular signaling initiation [1] [4].

  • Soluble receptor and trans-signaling (1990s): The identification of a naturally occurring soluble form of IL-6Rα (sIL-6Rα), generated by proteolytic cleavage ("shedding") or alternative splicing, revealed a novel signaling paradigm. The IL-6/sIL-6Rα complex could bind to and activate gp130 on cells lacking membrane-bound IL-6Rα (mIL-6Rα), a mechanism termed "trans-signaling." This contrasted with "classic signaling" via mIL-6Rα. This discovery fundamentally expanded the cellular repertoire responsive to IL-6 and highlighted a critical pathophysiological mechanism [5] [10].

Table 1: Historical Evolution of IL-6 and IL-6R Nomenclature and Key Discoveries

YearDesignationKey Biological Activity IdentifiedSignificance
1970sBSF-2B-cell differentiation factorFirst identification of IL-6 activity
1986IFN-β2, 26-kDa proteinAntiviral activity (later disproven), fibroblast-derived proteinCloning revealed identity with BSF-2
1986HSFInduction of acute-phase proteins in hepatocytesLinked IL-6 to systemic inflammation
1986HPGFGrowth factor for hybridomas/plasmacytomasLinked IL-6 to plasma cell dyscrasias
1988IL-6Rα (gp80)Ligand-binding receptor subunit clonedDefined specific IL-6 recognition component
1988IL-6Unification of multiple factors under single nameEstablished cytokine's pleiotropy
1990gp130Signal-transducing subunit identifiedDefined common pathway for IL-6 family cytokines
1990ssIL-6RαAgonist enabling signaling on cells lacking mIL-6Rα (trans-signaling)Expanded cellular targets and pathological mechanisms

Role of IL-6R in the IL-6 Cytokine Family Signaling Network

The IL-6R operates within a broader network of cytokines sharing gp130 as a common signal transducer, constituting the IL-6 cytokine family (IL-6, IL-11, IL-27, IL-31, Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF), Cardiotrophin-1 (CT-1), and Cardiotrophin-like cytokine (CLCF)). IL-6Rα, however, exhibits high specificity for IL-6. Signaling initiation follows a conserved mechanism:

  • Receptor Complex Assembly: IL-6 binding induces a conformational change in IL-6Rα (membrane-bound or soluble), enabling recruitment of two gp130 molecules. This results in hexameric complex formation: (IL-6:IL-6Rα:gp130)₂ for classic signaling or (IL-6:sIL-6Rα:gp130)₂ for trans-signaling. Precise spatial orientation of gp130 cytoplasmic domains within this complex is critical for kinase activation [7] [9].

  • Intracellular Signaling Cascades:

  • JAK/STAT Pathway: Dimerized gp130 activates receptor-associated Janus Kinases (JAKs: primarily JAK1, JAK2, TYK2). JAKs phosphorylate tyrosine residues within the gp130 cytoplasmic domain, creating docking sites for Src Homology 2 (SH2) domain-containing proteins, primarily Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and drives transcription of target genes (e.g., SOCS3, acute-phase proteins, VEGF, BCL-XL) [7] [8].
  • MAPK and PI3K Pathways: Phosphorylation of the tyrosine residue (Y759 in human gp130) creates a docking site for SHP2 (SH2 domain-containing phosphatase 2). SHP2 recruitment activates the Ras/Raf/MEK/ERK MAP kinase pathway, influencing proliferation and differentiation. SHP2 also contributes to PI3K/Akt pathway activation, regulating survival and metabolism [7] [8].
  • Regulation:
  • Negative Feedback: Key negative regulators include SOCS3 (Suppressor of Cytokine Signaling 3), induced by STAT3 activation. SOCS3 binds phosphorylated Y759 on gp130 and the JAK kinase domain, inhibiting JAK activity and targeting the receptor complex for degradation. Protein Inhibitors of Activated STAT (PIAS), particularly PIAS3, directly bind and inhibit activated STAT3 dimers [6] [8].
  • Soluble gp130 (sgp130): Generated by alternative splicing or proteolysis, sgp130 acts as a natural antagonist of IL-6 trans-signaling by binding and neutralizing IL-6:sIL-6Rα complexes, leaving classic signaling via mIL-6Rα intact [5] [10].

Table 2: Key Components and Mechanisms of IL-6R-Mediated Signaling

Signaling ModeReceptor Complex ComponentsPrimary Initiating EventKey Intracellular PathwaysMajor Cellular Responses
Classic SignalingIL-6 + mIL-6Rα + gp130 (dimer)IL-6 binding to mIL-6RαJAK/STAT3 (dominant), SHP2/ERK, SHP2/PI3K/AktHepatocyte acute-phase response, Leukocyte differentiation (B-cells, Th17), Neural survival
Trans-SignalingIL-6 + sIL-6Rα + gp130 (dimer)IL-6:sIL-6Rα complex binding gp130JAK/STAT3, SHP2/ERK, SHP2/PI3K/AktEndothelial activation, Leukocyte recruitment, Tissue fibrosis, Pain, Chronic inflammation, Tumor promotion
RegulationRegulatory MoleculeSource/InductionMechanism of ActionSpecificity
SOCS3Induced by STAT3 activationBinds pY759 on gp130 and JAKsInhibits JAK kinase activity, Targets receptor for degradationBroad (GP130 cytokines)
PIAS3Constitutive and inducibleBinds activated STAT3 dimersBlocks STAT3 DNA bindingSTAT3-specific
sgp130Proteolysis/Alternative splicingBinds IL-6:sIL-6Rα complexPrevents complex binding to membrane gp130Specific inhibitor of trans-signaling

IL-6R as a Paradigm for Receptor-Mediated Pleiotropy and Redundancy

IL-6R exemplifies two fundamental principles in cytokine biology: pleiotropy (one ligand/receptor eliciting diverse biological effects) and redundancy (multiple ligands sharing signaling components leading to overlapping functions).

  • Mechanisms of Pleiotropy: IL-6's vast biological effects—ranging from acute-phase response induction, B- and T-cell differentiation, hematopoiesis, bone metabolism, neural survival, to endocrine functions—are primarily determined by the cellular context of IL-6R expression and downstream signaling networks:
  • Cellular Target Specificity: The restricted expression of mIL-6Rα (mainly hepatocytes, leukocyte subsets, megakaryocytes) limits classic signaling to specific cell types, eliciting defined responses like acute-phase protein synthesis in hepatocytes or plasma cell differentiation in B-cells. In contrast, trans-signaling via sIL-6Rα vastly expands the cellular targets to include endothelial cells, fibroblasts, smooth muscle cells, and many epithelial cells, mediating pro-inflammatory responses, vascular permeability, and tissue remodeling [3] [10].
  • Signaling Dynamics and Crosstalk: The duration and magnitude of signaling (particularly STAT3 activation), integration with signals from other receptors (e.g., TNFα, IL-1β, TLR ligands), and tissue-specific expression of signaling modulators (e.g., SOCS proteins) critically shape the cellular outcome. For instance, prolonged STAT3 activation promotes chronic inflammation and cell survival/proliferation (e.g., in cancer), while transient activation may drive acute protective responses [7] [8].
  • Ligand Passability: sIL-6Rα allows IL-6 to act on distant cell types beyond its site of production, contributing to systemic effects like fever, anemia of chronic disease (via hepcidin induction), and hypoalbuminemia [3] [7].

  • Mechanisms of Redundancy: The sharing of gp130 by the entire IL-6 cytokine family creates inherent functional redundancy:

  • Common Signaling Transducer: All IL-6 family cytokines signal via complexes containing gp130 homodimers or gp130 heterodimers with other signal transducers (e.g., LIFR, OSMR). This results in significant overlap in the activation of JAK/STAT, MAPK, and PI3K pathways. For example, both IL-6 and LIF can induce STAT3 phosphorylation in neuronal cells, contributing to neuronal survival and differentiation. Similarly, IL-6, OSM, and LIF can all induce acute-phase protein synthesis in hepatocytes, although with varying potency and kinetics [1] [9].
  • Context-Dependent Specificity: Despite redundancy, specificity arises through:
  • Unique Receptor α-Chains: Each cytokine binds its own specific, private α-receptor (IL-6Rα for IL-6, IL-11Rα for IL-11, CNTFRα for CNTF, etc.). These confer high ligand specificity.
  • Composition of Signaling Complexes: Some cytokines utilize gp130 homodimers (IL-6, IL-11), while others require gp130 heterodimers (e.g., LIF: LIFR/gp130; OSM: OSMR/gp130 or LIFR/gp130; IL-27: gp130/WSX-1; IL-31: OSMR/gp130-like).
  • Spatiotemporal Expression: Differential expression patterns of the specific α-receptors and cytokines limit redundancy to specific tissues or physiological/pathological contexts.
  • Differential Signaling Modulation: Cytokines may activate gp130 with subtly different kinetics or recruit slightly different ratios of adaptor proteins, potentially leading to nuanced differences in downstream gene expression profiles.

Table 3: The IL-6 Cytokine Family: Shared gp130 Usage and Receptor Complexes

CytokineSpecific α-ReceptorSignal-Transducing ComponentsKey Overlapping Functions with IL-6Distinctive Functions/Expression
IL-6IL-6Rα (membrane or soluble)gp130 homodimerAcute-phase response, B-cell diff., Th17 diff., Hematopoiesis, Osteoclast activationMajor inducer of CRP, Pathogenic in RA, CRS, mCD
IL-11IL-11Rαgp130 homodimerAcute-phase response, Osteoclast activation, Hematopoiesis (megakaryopoiesis)Mucosal protection, Bone formation, Adipogenesis
IL-27IL-27R (WSX-1)gp130 heterodimerImmunoregulation (early Th1 induction, Treg/IL-10 induction)Antagonizes Th17 development
IL-31IL-31RAOSMRβ heterodimer (not gp130)Pruritus, Skin inflammationLimited role in acute-phase
OSMLIFR or OSMRβgp130 heterodimer (with LIFR or OSMRβ)Acute-phase response, Endothelial activation, Osteoclast activation, Hematopoiesis inhibitionPotent mesenchymal cell effects (fibrosis, angiogenesis)
LIFLIFRgp130 heterodimer (with LIFR)Acute-phase response, Neural differentiation, Osteoclast activation, Hematopoiesis (stem cell maintenance)Critical for blastocyst implantation, Cholinergic phenotype
CNTFCNTFRαgp130/LIFR heterodimerNeuronal survival, Astrocyte differentiation, Muscle maintenanceLimited hematopoietic role
CT-1None? / LIFR?gp130/LIFR heterodimerCardiomyocyte survival/hypertrophy, Neuronal survivalMajor role in cardiac development/remodeling
CLCFCNTFRαgp130/LIFR heterodimerNeuronal survival, Sympathetic neuron developmentLimited hematopoietic role

The IL-6R system, encompassing both membrane-bound and soluble forms, remains a primary therapeutic target within the IL-6 cytokine family due to its central role in numerous inflammatory and autoimmune diseases (e.g., rheumatoid arthritis, cytokine release syndrome, Castleman's disease) and certain cancers. Understanding its role as a paradigm for pleiotropy and redundancy provides a crucial framework for developing targeted therapies (e.g., IL-6R blockers like tocilizumab, satralizumab; sgp130Fc fusion protein like olamkicept selectively targeting trans-signaling) and anticipating potential functional compensation by other family members [1] [5] [10].

List of Compounds Mentioned:Interleukin-6 (IL-6), Interleukin-6 Receptor alpha (IL-6Rα, gp80, CD126), Glycoprotein 130 (gp130, CD130), Soluble IL-6Rα (sIL-6Rα), Soluble gp130 (sgp130), Suppressor of Cytokine Signaling 3 (SOCS3), Protein Inhibitors of Activated STAT 3 (PIAS3), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), Src Homology 2 domain-containing Phosphatase 2 (SHP2), Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K), Protein Kinase B (Akt), Interleukin-11 (IL-11), Interleukin-27 (IL-27), Interleukin-31 (IL-31), Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF), Cardiotrophin-1 (CT-1), Cardiotrophin-like cytokine (CLCF), Hyper-IL-6 (Hy-IL-6).

Properties

Product Name

Interleukin (IL)-6 Receptor

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C51H85N13O21

Molecular Weight

1216.3 g/mol

InChI

InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1

InChI Key

KRNQVBYIMBCFNF-PEZSOYKISA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.